molecular formula C15H21ClN2O2S B6446403 N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549065-15-6

N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446403
CAS No.: 2549065-15-6
M. Wt: 328.9 g/mol
InChI Key: RWYXZZFYNRDGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(3-Chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule featuring a piperidine core substituted at the N1 position with a 3-chlorobenzyl group and at the C3 position with a cyclopropanesulfonamide moiety. Its design likely aims to balance lipophilicity (via the chlorophenyl group) and hydrogen-bonding capacity (via the sulfonamide and cyclopropane rings), which could influence solubility, membrane permeability, and target binding .

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S/c16-13-4-1-3-12(9-13)10-18-8-2-5-14(11-18)17-21(19,20)15-6-7-15/h1,3-4,9,14-15,17H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYXZZFYNRDGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Cyclopropanation

  • Chloropropane Sulfonyl Chloride Activation :
    Chloropropane sulfonyl chloride (I) reacts with tert-butylamine in toluene at 0–5°C, forming N-tert-butyl-(3-chloro)propyl sulfonamide (III). The reaction is quenched with water, and the organic layer is washed to remove excess amine.

  • Ring Closure with n-Butyllithium :
    Intermediate III undergoes dehydrohalogenation using n-butyllithium in tetrahydrofuran (THF) at −78°C. This induces cyclopropane ring formation, yielding cyclopropane sulfonic acid tert-butylamide (IV). The reaction mixture is warmed to ambient temperature and concentrated.

  • Deprotection with Formic Acid :
    The tert-butyl group in IV is cleaved using aqueous formic acid at 70–90°C under inert gas purging. Continuous gas flow ensures complete conversion, avoiding residual tert-butyl byproducts. The resultant cyclopropanesulfonamide (I) is purified via co-evaporation with toluene and crystallization using toluene-ethanol (3:1).

Key Data :

StepReagents/ConditionsYield
1tert-Butylamine, toluene, 0–5°C>90%
2n-BuLi, THF, −78°C85–90%
3HCOOH, 70–90°C95%

This method achieves an overall yield of 73–77% without intermediate isolation, making it industrially viable.

Piperidine Intermediate Preparation

The 3-chlorobenzyl-piperidine amine is synthesized through selective alkylation of piperidin-3-amine, as illustrated in analogous protocols from Ambeed:

Protection and Alkylation

  • Boc Protection :
    Piperidin-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF, forming the tert-butoxycarbonyl (Boc)-protected amine. This step prevents undesired side reactions during subsequent alkylation.

  • 3-Chlorobenzyl Introduction :
    The Boc-protected amine reacts with 3-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C. The reaction proceeds via nucleophilic substitution, affording N-Boc-1-(3-chlorobenzyl)piperidin-3-amine.

  • Deprotection :
    The Boc group is removed using 4M HCl in dioxane, yielding 1-(3-chlorobenzyl)piperidin-3-amine hydrochloride. Neutralization with aqueous NaOH liberates the free amine, which is extracted into ethyl acetate.

Optimization Note :

  • Excess K₂CO₃ (2.5 equiv) ensures complete alkylation.

  • Elevated temperatures (60°C) reduce reaction time to 12 hours.

Coupling Strategies

The final sulfonamide bond is formed by reacting the piperidine amine with cyclopropanesulfonyl chloride:

Sulfonylation Protocol

  • Reagent Preparation :
    Cyclopropanesulfonyl chloride is generated in situ from cyclopropanesulfonic acid using thionyl chloride (SOCl₂) in dichloromethane (DCM).

  • Coupling Reaction :
    The piperidine amine is dissolved in THF and cooled to 0°C. Cyclopropanesulfonyl chloride is added dropwise, followed by pyridine to scavenge HCl. The mixture is stirred at room temperature for 6 hours, yielding the crude product.

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) isolates this compound with >95% purity.

Critical Parameters :

  • Pyridine (1.2 equiv) prevents sulfonamide hydrolysis.

  • Anhydrous conditions are essential to avoid side reactions.

Optimization and Scale-Up Considerations

Solvent Selection

  • Toluene vs. THF : Toluene minimizes side reactions during sulfonamide formation but requires higher temperatures (80°C). THF offers faster reaction kinetics at ambient conditions.

Green Chemistry Advancements

  • Formic Acid Replacement : Traditional trifluoroacetic acid (TFA) for Boc deprotection generates hazardous waste. Formic acid achieves comparable efficiency with reduced environmental impact.

Continuous Flow Synthesis

  • Patent US20090112021A1 highlights the use of continuous flow reactors for cyclopropane ring closure, improving heat transfer and reducing reaction time by 40%.

Comparative Analysis of Methods

ParameterModular SynthesisSequential Functionalization
Total Steps 54
Overall Yield 70–75%65–70%
Key Advantage No intermediate isolationSimplified purification
Scale-Up Feasibility HighModerate

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine ring and the 3-chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents on Piperidine N1 Notable Features
N-{1-[(3-Chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (Hypothetical) C15H19ClN2O2S* ~328.8* 3-Chlorophenylmethyl Lipophilic aromatic group; sulfonamide for H-bonding
N-[1-(3-Chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide C14H17ClN4O2S 340.8 3-Chloro-5-cyanopyridin-2-yl Polar cyano group; pyridine enhances solubility but reduces lipophilicity
N-{1-[(1,1-Dioxo-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide C14H26N2O4S2 350.5 1,1-Dioxo-thian-4-ylmethyl Sulfone groups increase polarity and molecular weight
5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride C12H12ClN3O2·HCl 271.15 (free base) 3-Chlorophenylmethyl Dihydropyridinone core instead of piperidine; lacks sulfonamide
1-(3-Chlorophenyl)piperazine C10H13ClN2 196.7 None (N1 is part of piperazine) Simpler structure; lacks sulfonamide and cyclopropane

*Hypothetical values inferred from structural analogs.

Key Observations:

In contrast, the pyridine and thian substituents in compounds and introduce polar groups (cyano, sulfone), which may improve aqueous solubility but reduce passive diffusion. The cyclopropanesulfonamide group is conserved in compounds , and the target, suggesting a role in target engagement (e.g., hydrogen bonding with receptors).

Molecular Weight and Complexity :

  • The target compound (~328.8 Da) falls within the typical range for CNS-active drugs. The thian derivative has the highest molecular weight (350.5 Da), which might limit bioavailability.

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

  • Target vs. Pyridine Derivative : The cyanopyridine group in could enhance interactions with polar residues in enzyme active sites (e.g., kinases), whereas the target’s chlorophenyl group may favor hydrophobic pockets in G-protein-coupled receptors.
  • Thian Derivative : The sulfone groups might improve metabolic stability compared to the target’s chlorophenyl group, which is prone to oxidative metabolism .

Q & A

Q. What are the recommended synthetic routes for N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Nucleophilic substitution of a piperidine derivative with a 3-chlorobenzyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2: Introduction of the cyclopropanesulfonamide group via sulfonylation using cyclopropanesulfonyl chloride in dichloromethane with triethylamine as a base .
  • Optimization: Reaction yields can be improved by controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and using anhydrous solvents to prevent hydrolysis. Purity (>95%) is achievable through column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., piperidin-3-yl vs. piperidin-4-yl) and cyclopropane geometry. For example, cyclopropane protons show characteristic upfield shifts (δ 0.8–1.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₀ClN₂O₂S: 351.09) and detects impurities .
  • X-ray Crystallography: Resolves conformational ambiguities, such as the spatial arrangement of the chlorophenyl and sulfonamide groups .

Advanced Research Questions

Q. How does the chlorophenyl moiety influence the compound’s binding affinity to biological targets, such as G protein-coupled receptors (GPCRs)?

Methodological Answer:

  • Hydrophobic Interactions: The 3-chlorophenyl group enhances binding to hydrophobic pockets in GPCRs (e.g., cannabinoid receptors) via π-π stacking and van der Waals interactions. Competitive binding assays using radiolabeled ligands (e.g., [³H]-CP55940) quantify affinity .
  • Substituent Effects: Comparative studies with 4-chlorophenyl or fluorophenyl analogs reveal steric and electronic impacts on receptor activation. For example, 3-chloro substitution improves selectivity over off-target ion channels .

Q. What strategies can mitigate the metabolic instability of the cyclopropanesulfonamide group in vivo?

Methodological Answer:

  • Structural Modifications: Introducing electron-withdrawing groups (e.g., trifluoromethyl) adjacent to the sulfonamide reduces oxidative metabolism by cytochrome P450 enzymes .
  • Prodrug Design: Masking the sulfonamide as a tert-butyl carbamate improves bioavailability, with enzymatic cleavage in target tissues restoring activity .
  • In Silico Modeling: Molecular dynamics simulations predict metabolic hotspots, guiding stable analog design .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against neurodegenerative disease targets?

Methodological Answer:

  • Core Scaffold Variations: Synthesize analogs with modified piperidine rings (e.g., 4-methylpiperidine) or alternative sulfonamide linkers (e.g., benzene sulfonamide) to assess potency shifts .
  • Functional Assays: Measure inhibition of tau aggregation (Thioflavin T assay) or amyloid-β toxicity in neuronal cell lines (IC₅₀ values) .
  • Data Analysis: Use multivariate regression to correlate logP, polar surface area, and steric parameters with activity .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Standardized Protocols: Use the shake-flask method (pH 7.4 PBS buffer, 25°C) with HPLC quantification to ensure reproducibility .
  • Co-solvent Systems: Evaluate solubility enhancements using cyclodextrin inclusion complexes or PEG-based formulations .
  • Thermodynamic Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility .

Mechanistic and Computational Questions

Q. How does molecular docking elucidate the interaction between this compound and the cannabinoid receptor CB1?

Methodological Answer:

  • Docking Workflow:
    • Protein Preparation: Retrieve CB1 receptor structure (PDB ID: 5TGZ) and remove co-crystallized ligands.
    • Ligand Preparation: Generate 3D conformers of the compound using Open Babel, accounting for cyclopropane ring strain .
    • Binding Site Analysis: Identify key residues (e.g., Phe174, Trp356) for hydrophobic interactions and Ser383 for hydrogen bonding with the sulfonamide .
  • Validation: Compare docking scores (Glide XP) with experimental IC₅₀ values from competitive binding assays .

Q. What role do quantum mechanical calculations play in predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • HOMO-LUMO Analysis: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier orbitals to predict susceptibility to nucleophilic attack at the sulfonamide sulfur .
  • Transition State Modeling: Identify energy barriers for hydrolysis pathways using intrinsic reaction coordinate (IRC) analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.